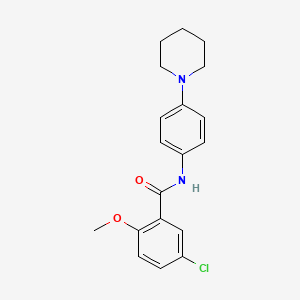

5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide

Description

5-Chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted benzene core linked via an amide bond to a 4-piperidin-1-ylphenyl group. This compound belongs to a broader class of benzamides known for diverse pharmacological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects. The piperidinyl substituent introduces a cyclic amine moiety, which may enhance lipophilicity and influence receptor binding compared to other analogs.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-24-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIXZDQORLTRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Addition Reactions: Using anhydrous methanol and malononitrile with dry hydrogen chloride gas.

Condensation Reactions: Employing deacidification agents and cyanamide.

Cyclization Reactions: Utilizing Lewis acid protecting agents and dry hydrogen chloride gas.

Methoxylation Reactions: Involving methanol and sodium hydroxide.

Industrial production methods would likely scale up these reactions, optimizing for yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

WAY-647064 undergoes various chemical reactions, including:

Oxidation: Involving reagents like potassium permanganate or hydrogen peroxide.

Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Typically with halogenated compounds under specific conditions.

Hydrolysis: Involving acidic or basic conditions to break down the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-647064 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on oxytocin receptors and related biological pathways.

Medicine: Investigated for potential therapeutic uses, particularly in treating conditions related to social behavior and cognition.

Industry: Potential applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

WAY-647064 exerts its effects primarily through its action as an oxytocin receptor agonist. It binds to oxytocin receptors, mimicking the effects of natural oxytocin. This interaction can influence various molecular targets and pathways, including those involved in social recognition and memory .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and biological activities:

*Calculated based on molecular formula C₁₉H₂₁ClN₂O₂.

†Inferred from piperidine’s role in CNS drug design (e.g., blood-brain barrier penetration).

‡Calculated from molecular formulas in referenced studies.

Key Research Findings and Structure-Activity Relationships (SAR)

Anti-Cancer Activity

- Sulfonamide Derivatives : Compounds like 4j () demonstrated potent anti-proliferative effects against pancreatic cancer cells (MIA PaCa-2) via G2/M cell cycle arrest and apoptosis induction. The sulphamoyl group enhances hydrogen bonding and solubility, critical for target engagement .

- Bulky groups (e.g., 4-fluorophenyl) improved binding affinity .

Enzyme Inhibition

- Anti-Diabetic Agents : Compound 15a () inhibited α-amylase (44.36%) and α-glucosidase (data incomplete), likely due to the sulfonamide-pyridine moiety’s electron-withdrawing properties enhancing enzyme interaction .

- Acetylcholinesterase Inhibition : Compound 15b () targeted acetylcholinesterase, relevant for Alzheimer’s disease, highlighting the role of pyridin-3-ylsulfamoyl in selectivity .

Physicochemical and Pharmacokinetic Comparisons

- Trifluoromethyl groups (Compound 14) further elevate lipophilicity (logP ~2.9–4.1) .

- Hydrogen Bonding : Sulfonamide derivatives (e.g., compound 15a) exhibit higher polar surface areas (~30–40 Ų), improving solubility and target binding compared to piperidinyl analogs .

Biological Activity

5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Structure:

- Chemical Formula: C19H21ClN2O2

- Molecular Weight: 368.84 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves the chlorination of 2-methoxybenzoic acid followed by amidation with 4-piperidin-1-ylaniline. The overall reaction can be summarized as follows:

- Chlorination of 2-methoxybenzoic acid to form the corresponding acid chloride.

- Amidation with 4-piperidin-1-ylaniline in the presence of a base (e.g., triethylamine).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit enzyme inhibition properties, potentially disrupting normal cellular functions.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various benzamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| This compound | 6.25 | 2 |

| Other Benzamide Derivatives | Varies | Varies |

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and SK-N-MC (Ewing sarcoma), indicating potential as a therapeutic agent in oncology.

Case Studies

-

Anticancer Efficacy:

A recent study focused on the dual inhibition of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). Compounds similar to this compound were designed to target these pathways effectively. -

Antimicrobial Investigations:

Another study highlighted the effectiveness of pyrrole benzamide derivatives against bacterial strains. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, positioning them as potential lead compounds for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.